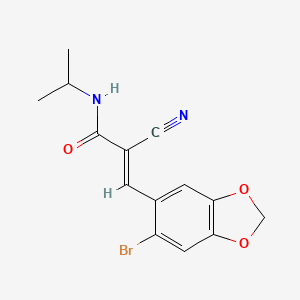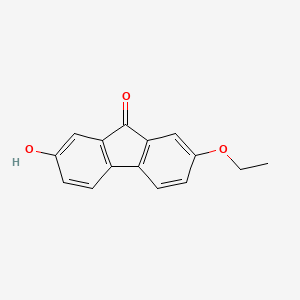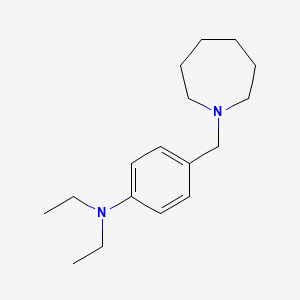
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of several key enzymes and signaling pathways involved in cancer growth and inflammation. One of the main targets of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea is the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has also been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has also been found to modulate the immune response and enhance the activity of natural killer cells, which play a critical role in the elimination of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea. One area of interest is the development of more effective formulations for the delivery of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea in vivo. Another area of research is the identification of new targets for N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea, which could lead to the development of more potent and specific compounds. Additionally, the potential use of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea in combination with other drugs or therapies is an area of ongoing investigation. Finally, the development of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea-based diagnostic tools for cancer detection and monitoring is an area of growing interest.
Conclusion:
In conclusion, N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising compound for the treatment of cancer and other diseases. The synthesis method of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has been optimized, and it is now widely used for the preparation of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea in the laboratory. While there are some limitations to the use of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea in laboratory experiments, there are also several future directions for research that hold promise for the further development of this compound.
Métodos De Síntesis
The synthesis of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 2,2,2-trifluoroethyl isocyanate in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product, N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea. This synthesis method has been optimized and is now widely used for the preparation of N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea in the laboratory.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(6-methyl-2-pyridinyl)-N'-(2,2,2-trifluoroethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective in the treatment of rheumatoid arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c1-6-3-2-4-7(14-6)15-8(16)13-5-9(10,11)12/h2-4H,5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDVKXBKFDRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)-3-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![N-({[4-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5704661.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)



![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)


